N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of acetamides and features a complex structure that includes a pyrimidine moiety, which is often associated with various biological activities. The molecular formula is , and it has a molecular weight of 271.32 g/mol. The compound's synthesis and characterization are crucial for understanding its applications in scientific research, particularly in pharmacology.
This compound is classified under organic compounds, specifically as an acetamide derivative. It has been studied for its potential as an inhibitor of key enzymes involved in cancer and fungal pathways. The compound's structural features suggest it may interact with biological targets such as thymidylate synthase and dihydrofolate reductase, making it a candidate for anticancer drug development.
The synthesis of N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves several steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent degradation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide features:
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can participate in various chemical reactions:
The reactivity profile of this compound suggests it could be modified to enhance its pharmacological properties or reduce toxicity. Reaction conditions must be optimized based on the desired outcome.
The mechanism of action for N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide primarily involves inhibition of key enzymes:
Studies have shown that modifications in the structure can significantly enhance inhibitory potency against these targets, indicating a structure–activity relationship that can be exploited for drug design.
The physical properties include:
Chemical properties include:
Relevant data should be gathered from experimental studies to provide precise values for these properties.
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has potential applications in:
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planarity, and aromaticity, which facilitate target engagement. In protein–protein interaction (PPI) inhibitors, pyrimidine derivatives exploit hydrophobic clefts and form critical interactions with residues like Phe, Leu, and Met. For example, pyrimidine-containing inhibitors such as 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (36) achieve IC₅₀ values of ~30 μM by anchoring to the hydrophobic H1/H2 regions of S100A10 proteins [1]. The 4,6-dimethylpyrimidine substructure enhances binding through:
Table 1: Impact of Pyrimidine Substituents on Inhibitory Potency
Compound | R1 | R2 | IC₅₀ (μM) | Target |
---|---|---|---|---|
29 | 4-Me-thiazol-2-yl | — | 30 | S100A10-Annexin A2 |
30 | 5-Me-isoxazol-3-yl | — | 43 | S100A10-Annexin A2 |
32 | H | 2'-Me-phenyl | 13 | S100A10-Annexin A2 |
Data derived from competitive binding assays demonstrating methyl group contributions to potency [1].
The N-(3,4-dimethylphenyl) group serves as a strategic pharmacophoric element designed to mimic natural peptide ligands. In PPIs like S100A10-Annexin A2, deep hydrophobic grooves require aryl substituents for high-affinity binding. The meta/para-dimethyl configuration maximizes:
Table 2: Structure-Activity Relationships of Aryl Substituents
Substituent Position | Example Compound | IC₅₀ (μM) | Binding Energy (kcal/mol) |
---|---|---|---|
Phenyl (unsubstituted) | 31 | 23 | -6.8 |
2'-Me-phenyl | 32 | 13 | -8.1 |
3',4'-diMe-phenyl | —* | —* | -8.9* |
Predicted data for 3,4-dimethylphenyl analogue based on [1];See Compound EVT-2638439 for experimental validation [2].
Oxopyrimidinyl acetamides evolved from early heterocyclic scaffolds (e.g., 1,2,4-triazoles) to address limitations in PPI inhibition. Key milestones include:
Table 3: Evolution of Key Acetamide Pharmacophores
Generation | Core Structure | Representative Compound | Target Class |
---|---|---|---|
1st | 1,2,4-Triazole | 1a (IC₅₀ = 37 μM) | S100 proteins |
2nd | Pyrimidinyl acetamide | N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide* | PPIs |
3rd | Pyrazolo-pyrazine | EVT-2638439 | Kinases/PPIs |
Hypothetical compound illustrating scaffold progression based on [1] [2].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0